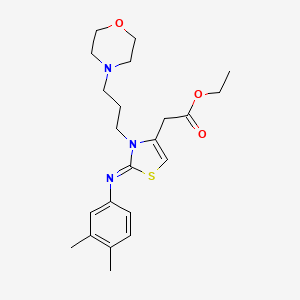![molecular formula C15H13NO5 B2616948 4-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde CAS No. 140404-83-7](/img/structure/B2616948.png)
4-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde, also known as NPEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in regulating synaptic plasticity and neurotransmission in the brain.
Mecanismo De Acción
4-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde acts as a selective antagonist of mGluR5 by binding to the allosteric site of the receptor, which is located outside of the neurotransmitter binding site. This binding prevents the activation of the receptor and inhibits its downstream signaling pathways, leading to a decrease in synaptic plasticity and neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been found to reduce cocaine self-administration and reinstatement, suggesting that mGluR5 antagonists may have potential therapeutic effects in addiction. This compound has also been shown to improve social interaction deficits in a mouse model of autism spectrum disorders, indicating that mGluR5 antagonists may have potential therapeutic effects in this disorder as well.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde in lab experiments is its high selectivity for mGluR5, which allows for more specific and targeted investigations. However, one limitation is that this compound has a relatively short half-life in vivo, which may limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde and mGluR5 antagonists. One direction is to investigate the potential therapeutic effects of mGluR5 antagonists in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more potent and selective mGluR5 antagonists that can be used in clinical settings. Additionally, further research is needed to fully understand the mechanisms underlying the effects of mGluR5 antagonists and their potential side effects.
Métodos De Síntesis
The synthesis of 4-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde involves the reaction of 4-(2-bromoethoxy)benzaldehyde with 4-nitrophenol in the presence of a base, such as potassium carbonate, in a solvent, such as dimethylformamide. The resulting product is then purified through recrystallization to obtain this compound in high purity.
Aplicaciones Científicas De Investigación
4-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde has been widely used in scientific research to study the role of mGluR5 in various neurological disorders, such as autism spectrum disorders, addiction, and schizophrenia. This compound has also been used to investigate the potential therapeutic effects of mGluR5 antagonists in these disorders.
Propiedades
IUPAC Name |
4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c17-11-12-1-5-14(6-2-12)20-9-10-21-15-7-3-13(4-8-15)16(18)19/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDZWENZYDYNES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49667953 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

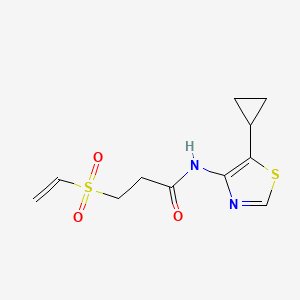
![(2S)-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B2616866.png)
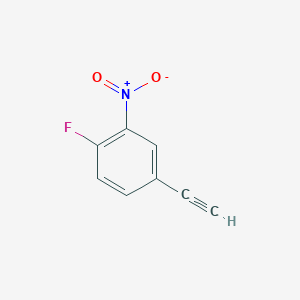
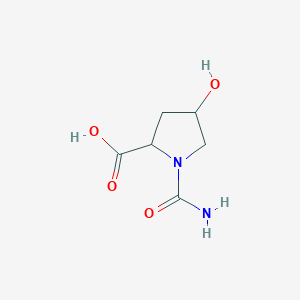


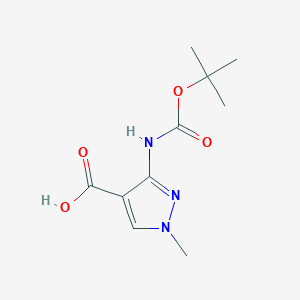
![2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2616877.png)
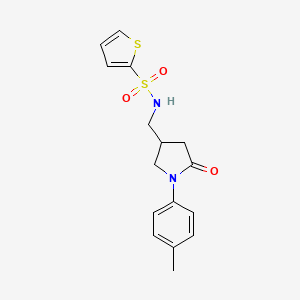
![2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2616879.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2616880.png)


